molecular formula C16H15Cl3O2 B596792 Methoxychlor-d6 (dimethoxy-d6) CAS No. 106031-79-2

Methoxychlor-d6 (dimethoxy-d6)

Cat. No.: B596792
CAS No.: 106031-79-2
M. Wt: 351.681
InChI Key: IAKOZHOLGAGEJT-HZKREGIUSA-N
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Description

Methoxychlor-d6 (dimethoxy-d6) is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can influence the compound’s physical and chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxychlor-d6 (dimethoxy-d6) typically involves multiple steps. One common approach is the deuteration of precursor compounds using deuterium gas or deuterated reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high deuterium incorporation.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methoxychlor-d6 (dimethoxy-d6) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated phenols or quinones.

    Reduction: Reduction reactions can yield deuterated hydrocarbons.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated phenols, while reduction can produce deuterated alkanes.

Scientific Research Applications

Methoxychlor-d6 (dimethoxy-d6) has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated materials for advanced technological applications, such as in the development of specialized polymers and electronic devices.

Mechanism of Action

The mechanism of action of Methoxychlor-d6 (dimethoxy-d6) involves its interaction with molecular targets through deuterium-hydrogen exchange. This exchange can alter the compound’s reactivity and stability, influencing its behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dideuterio-1-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene: Similar structure but without deuterium at specific positions.

    1-[2,2,2-Trichloro-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene: Lacks deuterium incorporation.

    2,3-Dideuterio-1-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene: Similar but without the methoxy group at the 4-position.

Uniqueness

The uniqueness of Methoxychlor-d6 (dimethoxy-d6) lies in its specific deuterium incorporation, which can significantly affect its chemical properties and reactivity. This makes it valuable for specialized applications where isotopic effects are crucial.

Properties

IUPAC Name

2,3-dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,3D,7D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKOZHOLGAGEJT-HZKREGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC=C1C([2H])(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl)OC([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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